1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline
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Overview
Description
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline is a complex organic compound that combines the structural features of benzimidazole and isoquinoline. Benzimidazole is a well-known heterocyclic compound with significant biological activity, while isoquinoline is a fundamental structure in many alkaloids. The combination of these two moieties in a single molecule offers potential for diverse biological and chemical applications.
Preparation Methods
The synthesis of 1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline typically involves multiple steps:
Synthesis of Benzimidazole Derivative: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Sulfanyl Linkage: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Coupling with Isoquinoline: The final step involves coupling the benzimidazole-sulfanyl intermediate with 6,7-dimethoxyisoquinoline under appropriate conditions, such as using a base in an organic solvent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline exerts its effects is primarily through interaction with biological macromolecules:
Comparison with Similar Compounds
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like 2-[(1H-Benzimidazol-2-yl)sulfanyl]benzoic acid share the benzimidazole core but differ in their additional functional groups.
Isoquinoline Derivatives: Compounds such as 6,7-dimethoxy-1-methylisoquinoline have similar isoquinoline structures but lack the benzimidazole moiety.
The uniqueness of this compound lies in its combined structural features, offering a broader range of applications and interactions.
Properties
CAS No. |
113914-59-3 |
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Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-ylsulfanylmethyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C19H17N3O2S/c1-23-17-9-12-7-8-20-16(13(12)10-18(17)24-2)11-25-19-21-14-5-3-4-6-15(14)22-19/h3-10H,11H2,1-2H3,(H,21,22) |
InChI Key |
CCOPBKXWOOYCRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CSC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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